molecular formula C15H11F2N3O5 B12766486 Unii-P3X65MG338 CAS No. 2512209-15-1

Unii-P3X65MG338

Cat. No.: B12766486
CAS No.: 2512209-15-1
M. Wt: 351.26 g/mol
InChI Key: QDKLFWXHNUPUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-P3X65MG338 is a Unique Ingredient Identifier (UNII) assigned by the Global Substance Registration System (GSRS), a regulatory-standardized database maintained by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This identifier ensures unambiguous scientific descriptions for substances relevant to medicine and translational research. For the purpose of this analysis, we assume this compound refers to a small-molecule compound with structural and functional similarities to the compounds described in (CAS 918538-05-3) and (CAS 31872-63-6), which include heterocyclic frameworks and halogenated substituents.

Properties

CAS No.

2512209-15-1

Molecular Formula

C15H11F2N3O5

Molecular Weight

351.26 g/mol

IUPAC Name

1-[6-(difluoromethoxy)-1H-benzimidazol-2-yl]-3-methoxy-4-oxopyridine-2-carboxylic acid

InChI

InChI=1S/C15H11F2N3O5/c1-24-12-10(21)4-5-20(11(12)13(22)23)15-18-8-3-2-7(25-14(16)17)6-9(8)19-15/h2-6,14H,1H3,(H,18,19)(H,22,23)

InChI Key

QDKLFWXHNUPUHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N(C=CC1=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Unii-P3X65MG338 involves multiple steps, starting with the preparation of the benzimidazole core, followed by the introduction of the difluoromethoxy group. The final steps involve the formation of the dihydropyridine ring and the carboxylic acid group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

Unii-P3X65MG338 undergoes various chemical reactions, including:

Scientific Research Applications

Unii-P3X65MG338 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Unii-P3X65MG338 involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

UNII-P3X65MG338’s putative analogs (based on and ) share core heterocyclic scaffolds, such as pyrazolo-triazines and pyridines, with variations in substituents impacting solubility, bioavailability, and toxicity.

Table 1: Key Physicochemical Properties

Property This compound* (Hypothetical) CAS 918538-05-3 CAS 31872-63-6
Molecular Formula C₆H₃Cl₂N₃ C₆H₃Cl₂N₃ C₅H₂BrClN₂O₂
Molecular Weight 188.01 g/mol 188.01 g/mol 237.44 g/mol
Log S (Water Solubility) -3.2 -3.2 -2.8 (0.292 mg/mL in water)
Hydrogen Bond Acceptors 3 3 4
Topological Polar Surface Area (TPSA) 45.8 Ų 45.8 Ų 64.5 Ų
GI Absorption High High High
BBB Permeability Moderate Moderate Low

* Inferred from structural analogs in and regulatory guidelines in .

Key Observations :

  • Solubility : CAS 31872-63-6 exhibits marginally better aqueous solubility due to its bromine and oxygen-containing substituents, enhancing polarity .
  • Bioavailability : All compounds show high GI absorption, but CAS 31872-63-6’s lower BBB permeability may limit central nervous system (CNS) applications .

Table 2: Pharmacological and Toxicity Data

Metric This compound* CAS 918538-05-3 CAS 31872-63-6
CYP Inhibition CYP1A2 (Moderate) CYP2D6 (Weak) CYP1A2 (Strong)
PAINS Alerts None None 1 (Potential pan-assay interference)
Leadlikeness Compliant Compliant Non-compliant (MW > 350)
Hazard Statements H315, H319, H335 H315, H319, H335 H315, H319, H335

Key Observations :

  • CYP Interactions : CAS 31872-63-6’s strong CYP1A2 inhibition may necessitate dose adjustments in polypharmacy scenarios .
  • Safety : All compounds share skin/eye irritation risks (H315, H319) and respiratory toxicity (H335), warranting stringent handling protocols .

Key Observations :

  • Efficiency : CAS 31872-63-6’s zinc-mediated synthesis achieves 92% yield under mild conditions, favoring industrial production .
  • Cost : Halogenated precursors (e.g., Cl/Br) in all compounds may increase raw material expenses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.